molecular formula C13H20ClN5O B2992444 2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide CAS No. 2411240-23-6

2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide

Cat. No.: B2992444
CAS No.: 2411240-23-6
M. Wt: 297.79
InChI Key: RRUXIWLODPRSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide is a chemical compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-(4-methylpiperazin-1-yl)pyrimidin-4-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Amides, esters, or thioesters.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new biological assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. It can be used as a lead compound for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, the compound can be utilized in the production of materials, coatings, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-Chloro-N- (2- (4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide

  • 2-Chloro-N- [4- (4-methylpiperazin-1-yl)phenyl]benzamide

  • 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid

Uniqueness: 2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide is unique due to its specific structural features, such as the presence of the pyrimidinyl group and the chloro group

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O/c1-10(14)12(20)16-9-11-3-4-15-13(17-11)19-7-5-18(2)6-8-19/h3-4,10H,5-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXIWLODPRSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC=C1)N2CCN(CC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.